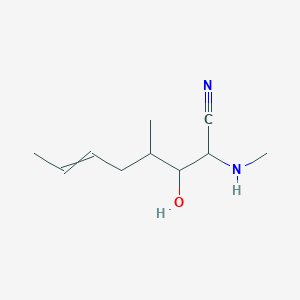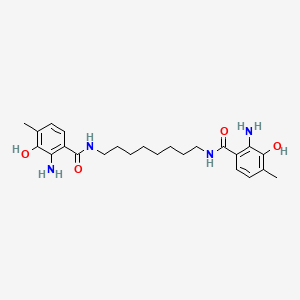
N,N'-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is a chemical compound known for its unique structure and properties It consists of an octane-1,8-diyl chain linking two 2-amino-3-hydroxy-4-methylbenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) typically involves the reaction of octane-1,8-diamine with 2-amino-3-hydroxy-4-methylbenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino groups into more reactive intermediates.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N,N’-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Octane-1,8-diyl)bis(2,2-dichloroacetamide): Similar structure but with dichloroacetamide groups instead of amino-hydroxy-methylbenzamide groups.
N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide): Similar structure with a longer alkyl chain.
Uniqueness
N,N’-(Octane-1,8-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties
Properties
CAS No. |
85513-32-2 |
|---|---|
Molecular Formula |
C24H34N4O4 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-amino-N-[8-[(2-amino-3-hydroxy-4-methylbenzoyl)amino]octyl]-3-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C24H34N4O4/c1-15-9-11-17(19(25)21(15)29)23(31)27-13-7-5-3-4-6-8-14-28-24(32)18-12-10-16(2)22(30)20(18)26/h9-12,29-30H,3-8,13-14,25-26H2,1-2H3,(H,27,31)(H,28,32) |
InChI Key |
XNDOSCIUYAOOTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NCCCCCCCCNC(=O)C2=C(C(=C(C=C2)C)O)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


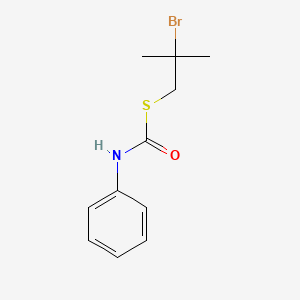
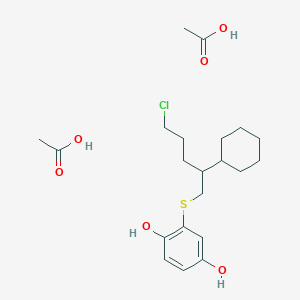
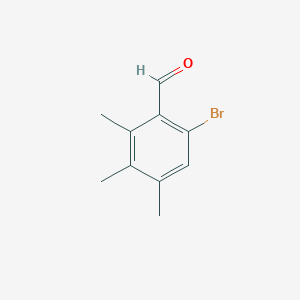
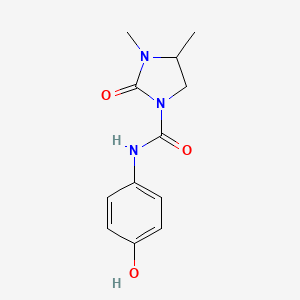
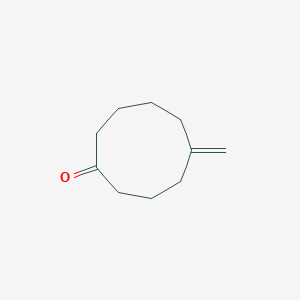
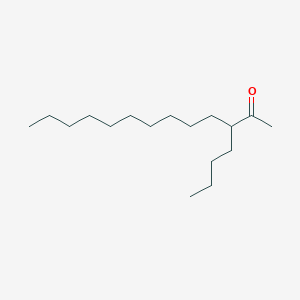
![Propyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14402840.png)

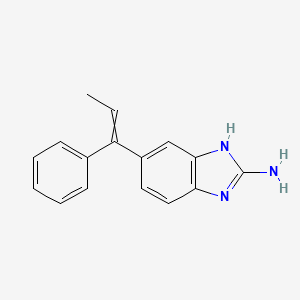
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
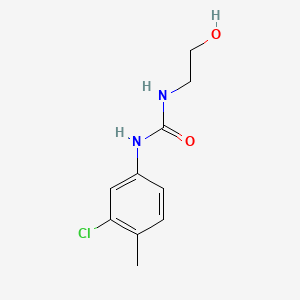
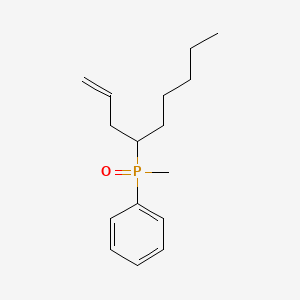
![4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]](/img/structure/B14402885.png)
